molecular formula C6H4ClNO B147447 N-Chloro-p-benzoquinoneimine CAS No. 637-61-6

N-Chloro-p-benzoquinoneimine

Cat. No. B147447
CAS RN: 637-61-6
M. Wt: 141.55 g/mol
InChI Key: ITUYMTWJWYTELW-UHFFFAOYSA-N
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Description

N-Chloro-p-benzoquinoneimine, also known as quinonechlorimide, has the molecular formula C6H4ClNO and a molecular weight of 141.56 .


Molecular Structure Analysis

The IUPAC name for N-Chloro-p-benzoquinoneimine is 4-(chloroimino)-2,5-cyclohexadien-1-one . The InChI code is 1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H .


Physical And Chemical Properties Analysis

N-Chloro-p-benzoquinoneimine has a melting point of 85 °C and a boiling point of 146°C (rough estimate) . Its density is approximately 1.2517 (rough estimate) and it has a refractive index of 1.5400 (estimate) . It is soluble in alcohol, ether, chloroform, and benzene . The compound appears as a light yellow to brown powder or crystal .

Scientific Research Applications

Role in Pain Management and Analgesia

N-Acetyl-p-benzoquinoneimine, a metabolite of acetaminophen, activates TRPA1, a sensor of noxious stimuli and a potential target for analgesics. Studies indicate that the metabolites of acetaminophen, including N-acetyl-p-benzoquinoneimine, activate TRPA1 leading to reduced voltage-gated calcium and sodium currents in primary sensory neurons, suggesting a molecular mechanism for the antinociceptive effect of acetaminophen. This positions N-acetyl-p-benzoquinoneimine as a key player in pain management strategies (Andersson et al., 2011).

Interaction with Bioactive Compounds

The interaction of N-acetyl-p-benzoquinoneimine with bioactive compounds like quercetin has been explored. Quercetin influences the bioactivation of paracetamol to N-acetyl-p-benzoquinoneimine, potentially inhibiting the CYP2E1-mediated metabolism of paracetamol, leading to decreased formation of N-acetyl-p-benzoquinoneimine. This interaction is of particular interest as it showcases the potential of certain compounds to modulate the formation of N-acetyl-p-benzoquinoneimine, hence, influencing its therapeutic and toxicological effects (Pingili et al., 2019).

Protective Mechanisms in Drug-induced Toxicity

N-acetyl-p-benzoquinoneimine plays a central role in drug-induced toxicity, particularly in the context of acetaminophen overdose. Studies highlight the involvement of N-acetyl-p-benzoquinoneimine in acetaminophen-induced hepatotoxicity and the protective mechanisms against its toxic effects, including the use of N-acetylcysteine to detoxify N-acetyl-p-benzoquinoneimine by enhancing the synthesis and availability of glutathione. This insight is crucial for understanding the therapeutic interventions needed in cases of acetaminophen overdose (Marzullo, 2005).

Safety And Hazards

The safety data sheet (SDS) for N-Chloro-p-benzoquinoneimine can be found online . It’s important to refer to the SDS for detailed safety and handling information.

properties

IUPAC Name

4-chloroiminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUYMTWJWYTELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060925
Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloro-p-benzoquinoneimine

CAS RN

637-61-6
Record name Benzoquinone chlorimine
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URL https://commonchemistry.cas.org/detail?cas_rn=637-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinone chlorimide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=448
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name p-Quinone-4-chloroimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
61
Citations
MC Dodd, CH Huang - Environmental science & technology, 2004 - ACS Publications
… (ii) rupture of the SMX sulfonamide moiety in the presence of stoichiometric excess of FAC to yield 3-amino-5-methylisoxazole, SO 4 2 - (via SO 2 ), and N-chloro-p-benzoquinoneimine. …
Number of citations: 389 pubs.acs.org
AJ Cohen, MA Whitehead - Journal of the Chemical Society, Faraday …, 1972 - pubs.rsc.org
… of N-chloro-p-benzoquinoneimine and 2,6-dibromoN-chloro-p-benzoquinoneimine are … and -6.45 % from experiment8 BEEM-n is more accurate for N-chloro-p-benzoquinoneimine …
Number of citations: 13 pubs.rsc.org
J Radjenovic, M Petrovic - Journal of hazardous materials, 2017 - Elsevier
… (TP98) and N-chloro-p-benzoquinoneimine were observed to be … N-chloro-p-benzoquinoneimine was reported as a major … Yet, N-chloro-p-benzoquinoneimine was not detected in the …
Number of citations: 79 www.sciencedirect.com
BT Gowda, A Weiss - Zeitschrift für Naturforschung A, 1994 - degruyter.com
… [2] observed for N-chloro-pbenzoquinoneimine a 35C1 NQR singlet at 45.0 MHz, and Hart and Whitehead [3] observed a singlet at 46.3 MHz on 2,6-dibromo-N-chloro-p-benzoquinone…
Number of citations: 41 www.degruyter.com
C Zwiener - Analytical and bioanalytical chemistry, 2007 - Springer
… of the aniline moiety, which yields a ring-chlorinated product, and by cleavage of the sulfonamide moiety, which yields a 3-amino-5-methylisoxazole and N-chloro-p-benzoquinoneimine …
Number of citations: 181 link.springer.com
RM Matulis, JC Guyon - Analytical Chemistry, 1965 - ACS Publications
… p-benzoquinone, N - chloro - p - benzoquinoneimine, and substituted quinone monoxime benzene sulfonate esters and ethers. The present study provides data on the reaction of these …
Number of citations: 9 pubs.acs.org
B Yang, C Xu, RS Kookana, M Williams, J Du… - Chemical Engineering …, 2018 - Elsevier
… of the sulfamethoxazole aniline moiety to form a ring-chlorinated product or break off the sulfonamide moiety to form 3-amino-5-methylisoxazole and N-chloro-p-benzoquinoneimine [13]…
Number of citations: 29 www.sciencedirect.com
GG Guilbault, DN Kramer - Analytical chemistry, 1965 - ACS Publications
… p-benzoquinone, N - chloro - p - benzoquinoneimine, and substituted quinone monoxime benzene sulfonate esters and ethers. The present study provides data on the reaction of these …
Number of citations: 63 pubs.acs.org
M TAKADA, I AGATA, M SAKAMOTO… - The Journal of …, 1979 - jstage.jst.go.jp
The metabolic detoxication of thymol was investigated in rabbit and man. Thymol glucuronide which the aglycone is intact, was isolated from thymol medicated rabbit urine and …
Number of citations: 41 www.jstage.jst.go.jp
W Fu, B Li, J Yang, H Yi, L Chai, X Li - Chemical Engineering Journal, 2018 - Elsevier
… N,N-dichlorinated sulfamethoxazole was further transformed to N-chloro-p-benzoquinoneimine through the cleavage of SN bond [12], [13]. Nevertheless, small modification of structure …
Number of citations: 36 www.sciencedirect.com

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